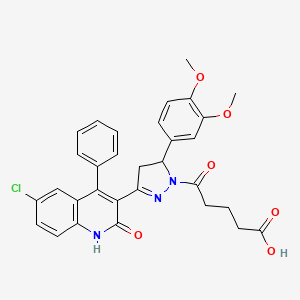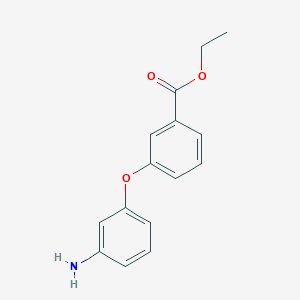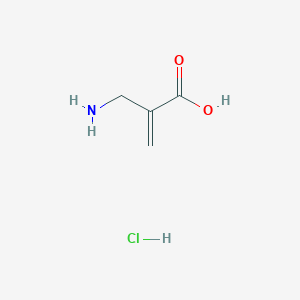
2-(Aminomethyl)prop-2-enoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)prop-2-enoic acid;hydrochloride is a chemical compound with the molecular formula C4H8ClNO2 It is a hydrochloride salt form of 2-(aminomethyl)prop-2-enoic acid, which is an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)prop-2-enoic acid;hydrochloride typically involves the reaction of 2-(aminomethyl)prop-2-enoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Materials: 2-(Aminomethyl)prop-2-enoic acid and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete dissolution and reaction of the starting materials.
Product Isolation: The resulting this compound is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)prop-2-enoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)prop-2-enoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)prop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in various biochemical reactions, including enzyme catalysis and receptor binding. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)propanoic acid: Similar structure but lacks the double bond present in 2-(Aminomethyl)prop-2-enoic acid.
2-(Aminomethyl)but-2-enoic acid: Similar structure with an additional carbon in the backbone.
2-(Aminomethyl)prop-2-enoic acid;hydrobromide: Similar compound with a different halide salt.
Uniqueness
2-(Aminomethyl)prop-2-enoic acid;hydrochloride is unique due to its specific structure, which includes both an amino group and a double bond. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
75509-28-3 |
|---|---|
Fórmula molecular |
C4H8ClNO2 |
Peso molecular |
137.56 g/mol |
Nombre IUPAC |
2-(aminomethyl)prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c1-3(2-5)4(6)7;/h1-2,5H2,(H,6,7);1H |
Clave InChI |
WLMGKGCOIIUTQS-UHFFFAOYSA-N |
SMILES canónico |
C=C(CN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


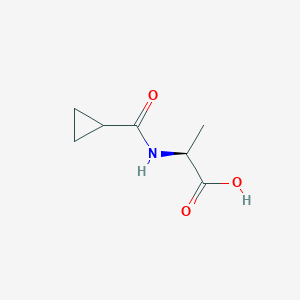
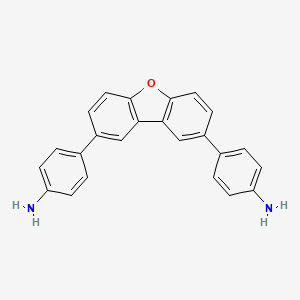
![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)
![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)
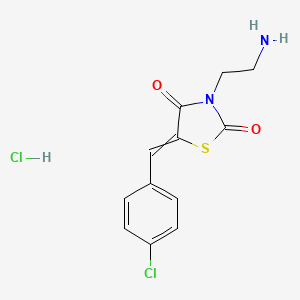

![N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118886.png)
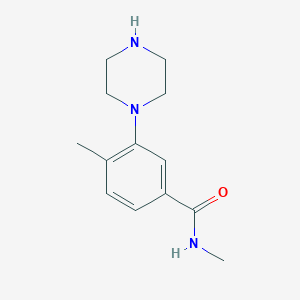
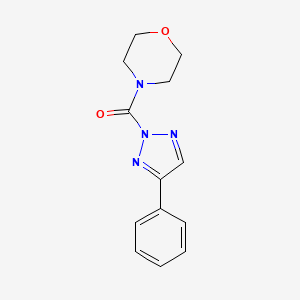
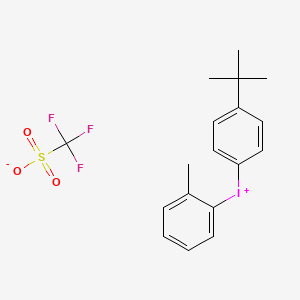
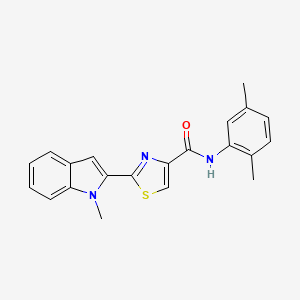
![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)
